Cas no 2276385-83-0 (rac-(4aR,7aR)-1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-6-carboxamide)

rac-(4aR,7aR)-1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-6-carboxamide structure
2276385-83-0 structure
Product name:rac-(4aR,7aR)-1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-6-carboxamide
CAS No:2276385-83-0
MF:C8H14N2O3S
Molecular Weight:218.273360729218
CID:6108675
PubChem ID:165698122

rac-(4aR,7aR)-1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-6-carboxamide 化学的及び物理的性質

名前と識別子

    • rac-(4aR,7aR)-1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-6-carboxamide
    • 2276385-83-0
    • EN300-7539491
    • インチ: 1S/C8H14N2O3S/c9-8(11)10-4-6-2-1-3-14(12,13)7(6)5-10/h6-7H,1-5H2,(H2,9,11)/t6-,7+/m0/s1
    • InChIKey: AGTHASOWDCSCDL-NKWVEPMBSA-N
    • SMILES: S1(CCC[C@H]2CN(C(N)=O)C[C@@H]12)(=O)=O

計算された属性

  • 精确分子量: 218.07251349g/mol
  • 同位素质量: 218.07251349g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 346
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.9
  • トポロジー分子極性表面積: 88.8Ų

rac-(4aR,7aR)-1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-6-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7539491-10.0g
rac-(4aR,7aR)-1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-6-carboxamide
2276385-83-0 95%
10.0g
$6450.0 2024-05-23
Enamine
EN300-7539491-0.1g
rac-(4aR,7aR)-1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-6-carboxamide
2276385-83-0 95%
0.1g
$518.0 2024-05-23
Enamine
EN300-7539491-0.5g
rac-(4aR,7aR)-1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-6-carboxamide
2276385-83-0 95%
0.5g
$1170.0 2024-05-23
Enamine
EN300-7539491-1.0g
rac-(4aR,7aR)-1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-6-carboxamide
2276385-83-0 95%
1.0g
$1500.0 2024-05-23
Enamine
EN300-7539491-0.25g
rac-(4aR,7aR)-1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-6-carboxamide
2276385-83-0 95%
0.25g
$743.0 2024-05-23
Enamine
EN300-7539491-2.5g
rac-(4aR,7aR)-1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-6-carboxamide
2276385-83-0 95%
2.5g
$2940.0 2024-05-23
Enamine
EN300-7539491-5.0g
rac-(4aR,7aR)-1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-6-carboxamide
2276385-83-0 95%
5.0g
$4349.0 2024-05-23
Enamine
EN300-7539491-0.05g
rac-(4aR,7aR)-1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-6-carboxamide
2276385-83-0 95%
0.05g
$347.0 2024-05-23

rac-(4aR,7aR)-1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-6-carboxamide 関連文献

rac-(4aR,7aR)-1,1-dioxo-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-6-carboxamideに関する追加情報

Racemic (4aR,7aR)-1,1-Dioxo-Octahydro-1λ6-Thiopyrano[2,3-c]Pyrrole-6-Carboxamide: A Comprehensive Overview

Racemic (4aR,7aR)-1,1-Dioxo-Octahydro-1λ6-Thiopyrano[2,3-c]Pyrrole-6-Carboxamide, identified by the CAS Registry Number 2276385-83-0, is a complex organic compound with a unique bicyclic structure. This compound belongs to the class of thiopyranopyrroles, which are known for their potential applications in drug discovery and materials science. The racemic designation indicates that the compound exists as a 50:50 mixture of its two enantiomers, which is a common characteristic of many pharmaceutical agents during their early development stages.

The structural complexity of this compound arises from its bicyclic framework, which includes a thiopyran ring fused to a pyrrole moiety. The presence of the 1,1-dioxo group introduces additional functional diversity, potentially influencing the compound's reactivity and pharmacokinetic properties. Recent studies have highlighted the importance of such structural features in modulating biological activity. For instance, researchers have explored the role of sulfur-containing heterocycles in enzyme inhibition and receptor binding, suggesting that this compound may exhibit promising bioactivity.

From a synthetic perspective, the preparation of (4aR,7aR)-1,1-Dioxo-Octahydro-1λ6-Thiopyrano[2,3-c]Pyrrole-6-Carboxamide involves multi-step reactions that demand precise control over stereochemistry. The use of asymmetric catalysis and enantioselective methodologies has been pivotal in achieving the desired stereochemical outcomes. These advancements underscore the growing sophistication in organic synthesis techniques and their application in constructing complex molecular architectures.

Recent research has focused on evaluating the pharmacological properties of this compound. Preclinical studies have demonstrated its potential as a modulator of key cellular pathways involved in neurodegenerative diseases and inflammatory conditions. For example, investigations into its effects on glutamate receptors have revealed promising results, suggesting that it may serve as a lead compound for developing novel therapeutics targeting neurological disorders.

In addition to its therapeutic potential, this compound has also been explored for its applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its ability to form self-assembled monolayers and its compatibility with various semiconductor materials.

The development of efficient analytical methods for characterizing this compound has been another area of active research. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its structure and purity. These advancements ensure that the compound meets rigorous quality standards required for both academic and industrial applications.

Looking ahead, the future of (4aR,7aR)-1,1-Dioxo-Octahydro-1λ6-Thiopyrano[2,3-c]Pyrrole-6-Carboxamide lies in further exploration of its biological activity and optimization for specific therapeutic targets. Collaborative efforts between chemists and biologists are expected to unlock new insights into its mechanism of action and pave the way for clinical development.

In conclusion, this compound represents a fascinating intersection of organic chemistry and pharmacology. Its unique structure and diverse functional groups make it a valuable tool for advancing both fundamental research and applied sciences. As ongoing studies continue to uncover its full potential, it is poised to play a significant role in shaping future innovations across multiple disciplines.

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